molecular formula C21H27NO2 B14702541 (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine CAS No. 14921-60-9

(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine

Katalognummer: B14702541
CAS-Nummer: 14921-60-9
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: WACWUKLPODQNIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine is an organic compound characterized by the presence of both pentyloxy and propoxy groups attached to phenyl rings

Vorbereitungsmethoden

The synthesis of (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine typically involves a series of organic reactions. One common method is the condensation reaction between 4-pentyloxybenzaldehyde and 4-propoxybenzylamine under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or propoxy groups can be replaced by other functional groups using appropriate reagents.

Wissenschaftliche Forschungsanwendungen

(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine can be compared with other similar compounds, such as:

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound is used as a pharmaceutical intermediate and has similar structural features.

    Pantoprazole Related Compounds: These compounds are used in the pharmaceutical industry and share some structural similarities with this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

14921-60-9

Molekularformel

C21H27NO2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-(4-pentoxyphenyl)-1-(4-propoxyphenyl)methanimine

InChI

InChI=1S/C21H27NO2/c1-3-5-6-16-24-21-13-9-19(10-14-21)22-17-18-7-11-20(12-8-18)23-15-4-2/h7-14,17H,3-6,15-16H2,1-2H3

InChI-Schlüssel

WACWUKLPODQNIA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.